N-benzyl-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-benzyl-2-(1H-indol-3-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a benzyl group attached to the nitrogen atom of the indole ring.
Scientific Research Applications
Mechanism of Action
Target of Action
N-benzyl-2-(1H-indol-3-yl)acetamide primarily targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) as per the research . RdRp plays a crucial role in the replication of the virus, making it a significant target for antiviral drugs .
Mode of Action
The interaction of this compound with its target, RdRp, results in the inhibition of RNA synthesis by the SARS-CoV-2 virus . This inhibitory effect disrupts the replication process of the virus, thereby limiting its spread within the host .
Biochemical Pathways
This compound affects the biochemical pathway involving the SARS-CoV-2 RdRp . By inhibiting RdRp, the compound disrupts the viral replication process, leading to a decrease in viral load .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral RNA synthesis . This inhibition disrupts the replication of the SARS-CoV-2 virus, potentially reducing the severity of the infection .
Biochemical Analysis
Biochemical Properties
N-benzyl-2-(1H-indol-3-yl)acetamide, like other indole derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for the development of new useful derivatives . These interactions can involve various enzymes and proteins, and the nature of these interactions can vary widely, depending on the specific biochemical context .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, given the known biochemical properties of indole derivatives . These could include interactions with various enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole-3-acetic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: N-benzyl-2-(1H-indol-3-yl)ethylamine.
Substitution: Halogenated or nitro-substituted indole derivatives.
Comparison with Similar Compounds
N-benzyl-2-(1H-indol-3-yl)acetamide can be compared with other indole derivatives such as:
2-(1H-indol-3-yl)thio-N-benzyl-acetamide: Known for its antiviral activity against SARS-CoV-2.
N-(1H-indol-3-yl)acetamide: A simpler analog with similar biological activities but lacking the benzyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with diverse biological functions.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(19-11-13-6-2-1-3-7-13)10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISMSIEWANYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73031-14-8 |
Source
|
Record name | N-BENZYL-2-(1H-INDOL-3-YL)-ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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